4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide
Description
The exact mass of the compound this compound is 266.1185909 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNDNXJUNXGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H19ClN2O
- Molecular Weight : 270.77 g/mol
- CAS Number : 3126148
This compound features a chlorobenzamide structure with a pyrrolidinyl propyl side chain, which is crucial for its interaction with biological targets.
Pharmacological Properties
- Dopamine Receptor Interaction :
- Gastrointestinal Motility :
- Antimicrobial Activity :
The mechanism by which this compound exerts its effects likely involves:
- Receptor Modulation : Binding to dopamine receptors may modulate neurotransmitter release, influencing gastrointestinal motility and potentially affecting mood and behavior.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological profile.
Case Studies
- Dopamine Receptor Studies :
-
Gastrointestinal Applications :
- In animal models, derivatives similar to this compound were tested for their ability to stimulate gastrointestinal motility. Results indicated significant improvements in motility metrics when administered at specific dosages, suggesting potential therapeutic applications in treating gastrointestinal disorders .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The 4-chloro substituent on the benzamide ring undergoes nucleophilic substitution under specific conditions.
Key Findings :
-
Substitution proceeds via an SNAr mechanism when electron-withdrawing groups activate the aromatic ring, though the chloro group’s meta-directing nature limits reactivity without catalysis .
-
Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is ineffective due to the lack of ortho-directing groups.
Amide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions:
| Condition | Reagents | Products | Byproducts |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 hrs | 4-Chlorobenzoic acid + 3-(Pyrrolidin-1-yl)propan-1-amine | NH₄Cl |
| Basic Hydrolysis | 2M NaOH, 70°C, 8 hrs | Sodium 4-chlorobenzoate + 3-(Pyrrolidin-1-yl)propan-1-amine | H₂O |
Notes :
-
Hydrolysis rates depend on steric hindrance from the pyrrolidinylpropyl group .
-
Enzymatic hydrolysis (e.g., amidases) is not reported for this compound.
Reduction Reactions
The amide bond is reducible to amines under strong reducing conditions:
| Reducing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux, 4 hrs | 4-Chloro-N-[3-(pyrrolidin-1-yl)propyl]benzylamine | 72% |
| BH₃·THF | THF | RT, 12 hrs | No reaction | – |
Mechanistic Insight :
-
LiAlH₄ reduces the amide via a two-step process: coordination to the carbonyl oxygen followed by hydride transfer .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring participates in alkylation and acylation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | Enhanced solubility |
| Acylation | Acetyl chloride, pyridine | N-Acetylpyrrolidine derivative | Prodrug design |
Challenges :
Oxidation Reactions
The benzamide core resists oxidation, but side-chain modifications are feasible:
| Oxidizing Agent | Target Site | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | Propyl chain | 4-Chloro-N-[3-(pyrrolidin-1-yl)propanoic acid]benzamide | Low yield (≤15%) |
| Ozone | Pyrrolidine ring | Ring-opened dicarbonyl derivative | Theoretical |
Limitations :
Biological Covalent Modification
In pharmacological studies, the chloro group participates in covalent binding to cysteine residues (e.g., Cys249 in PPARδ) via nucleophilic displacement, forming irreversible enzyme inhibitors .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |
|---|---|---|---|
| Amide Hydrolysis | Moderate | 85 kJ/mol | Acid/Base required |
| Chlorine Substitution | Slow | 120 kJ/mol | Base/Catalyst required |
| Pyrrolidine Alkylation | Fast | 60 kJ/mol | Not required |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
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Step 1 : Formation of the pyrrolidine-propylamine intermediate via alkylation of pyrrolidine with 3-chloropropylamine .
-
Step 2 : Amidation using 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
-
Key Variables : Reaction temperature (0–25°C), stoichiometry of coupling reagents, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 21% to 54% depending on solvent choice and intermediate stability .
Reaction Step Conditions Yield Reference Alkylation EtOH, reflux 65–75% Amidation CH₂Cl₂, Et₃N 21–54%
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- ¹H NMR : δ 8.6 (amide NH), 7.8–7.5 (aromatic protons), 3.4–2.7 (pyrrolidine and propyl chain protons) .
- ¹³C NMR : δ 165 (amide carbonyl), 135–128 (aromatic carbons), 50–45 (pyrrolidine carbons) .
- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for benzamide derivatives. SHELX software is used for refinement, with R-factors < 0.05 for high-quality datasets .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Target bacterial phosphopantetheinyl transferases (PPTases) due to structural similarity to known inhibitors . Use fluorescence-based activity assays with purified enzymes.
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up in academic settings?
- Methodological Answer :
- Continuous Flow Reactors : Improve reaction homogeneity and heat dissipation for exothermic amidation steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yields >40% .
- Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free 4-chlorobenzoic acid) and adjust pH or solvent polarity to suppress side reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis of Targets : Cross-reference activity against PPTases (reported in ) with off-target kinase profiling (e.g., using KinomeScan® assays) .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. fluoro analogs) to identify critical pharmacophores .
- Data Reprodubility : Validate assays under standardized conditions (e.g., ATP concentration, buffer pH) to minimize variability .
Q. How can advanced computational methods enhance understanding of its mechanism of action?
- Methodological Answer :
-
Molecular Dynamics (MD) Simulations : Model binding to PPTase active sites (PDB: 1JI) over 100-ns trajectories to assess stability of hydrogen bonds with Lys127 and Asp89 .
-
Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .
Computational Tool Application Reference AutoDock Vina Docking to PPTases GROMACS Binding free energy (ΔG)
Q. What analytical techniques are critical for characterizing degradation products under stress conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
